molecular formula C22H20ClN5O2S B2374635 N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide CAS No. 894037-13-9

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide

Cat. No.: B2374635
CAS No.: 894037-13-9
M. Wt: 453.95
InChI Key: AJVZSYNBZSEMEA-UHFFFAOYSA-N
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Description

N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2,3-dimethylphenyl)oxalamide is a useful research compound. Its molecular formula is C22H20ClN5O2S and its molecular weight is 453.95. The purity is usually 95%.
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Mechanism of Action

Target of Action

Thiazolo[3,2-b][1,2,4]triazoles, a core structure in this compound, have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, antioxidant, anti-inflammatory, bronchodilatory, anticonvulsant, and fungicide activities . These activities suggest that the compound may interact with multiple targets, potentially including enzymes, receptors, or DNA structures involved in these biological processes.

Mode of Action

One study reported that a compound with a similar structure showed superior top1 inhibitory activity compared with the powerful natural top1-inhibitor camptothecin . Top1, or topoisomerase I, is an enzyme that alters the supercoiling of DNA, and its inhibition can lead to DNA damage and cell death, particularly in rapidly dividing cells such as cancer cells.

Biochemical Pathways

Given its potential top1 inhibitory activity , it may affect DNA replication and transcription processes, leading to cell cycle arrest and apoptosis in cancer cells

Pharmacokinetics

Thiazoles, a core structure in this compound, are known to have diverse biological activities and are found in many potent biologically active compounds . This suggests that the compound may have favorable ADME properties, but further studies are needed to confirm this.

Result of Action

Given its potential top1 inhibitory activity , it may induce DNA damage, cell cycle arrest, and apoptosis, particularly in cancer cells

Properties

IUPAC Name

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2,3-dimethylphenyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN5O2S/c1-13-4-3-5-18(14(13)2)25-21(30)20(29)24-11-10-17-12-31-22-26-19(27-28(17)22)15-6-8-16(23)9-7-15/h3-9,12H,10-11H2,1-2H3,(H,24,29)(H,25,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVZSYNBZSEMEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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